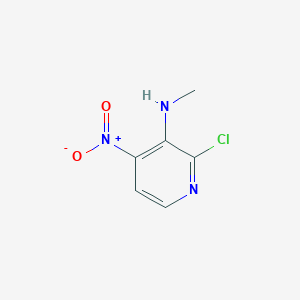
2-Chloro-N-methyl-4-nitro-3-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-methyl-4-nitro-3-pyridinamine is a chemical compound with the molecular formula C6H6ClN3O2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a methyl group at the nitrogen atom, and a nitro group at the fourth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-methyl-4-nitro-3-pyridinamine typically involves the nitration of 2-chloro-N-methylpyridinamine. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-N-methyl-4-nitro-3-pyridinamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products Formed:
Reduction: 2-Chloro-N-methyl-4-amino-3-pyridinamine.
Substitution: Various substituted pyridinamine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-N-methyl-4-nitro-3-pyridinamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-methyl-4-nitro-3-pyridinamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom and the pyridine ring contribute to the compound’s ability to bind to specific enzymes or receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
2-Chloro-3-pyridinamine: Similar structure but lacks the nitro and methyl groups.
2-Chloro-5-methyl-4-nitro-pyridine: Similar but with a different substitution pattern.
2,6-Dichloro-N,N-dimethylpyridin-4-amine: Contains additional chlorine atoms and dimethyl groups.
Uniqueness: 2-Chloro-N-methyl-4-nitro-3-pyridinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and chlorine groups allows for diverse chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C6H6ClN3O2 |
|---|---|
Poids moléculaire |
187.58 g/mol |
Nom IUPAC |
2-chloro-N-methyl-4-nitropyridin-3-amine |
InChI |
InChI=1S/C6H6ClN3O2/c1-8-5-4(10(11)12)2-3-9-6(5)7/h2-3,8H,1H3 |
Clé InChI |
INBBLNGFEFPPEH-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=CN=C1Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


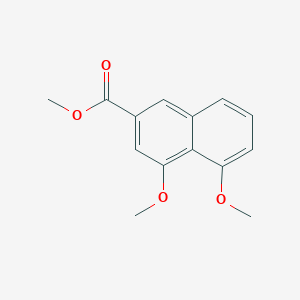
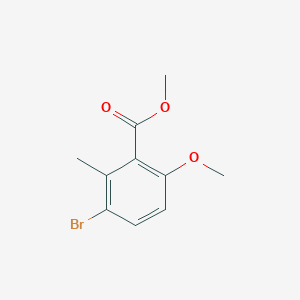
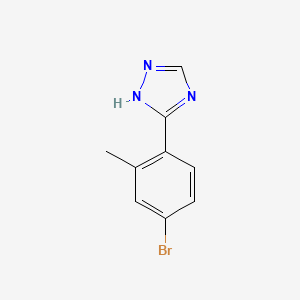
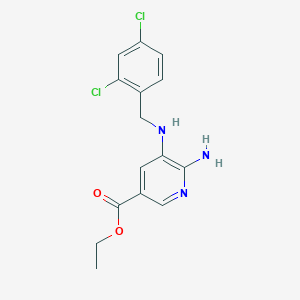
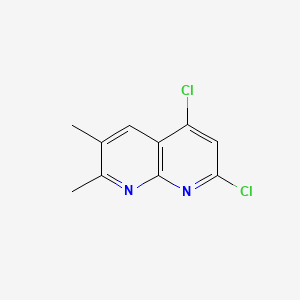




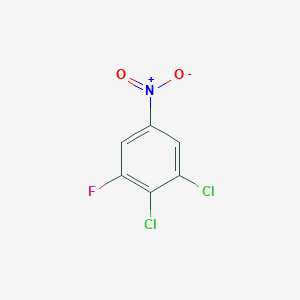
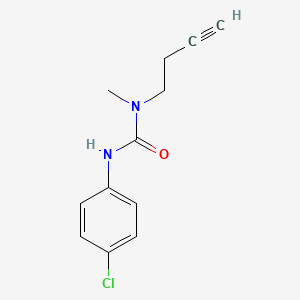


![Ethyl 4-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B13937291.png)
